1-(3,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea
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Overview
Description
N-(3,4-DICHLOROPHENYL)-N’-[4-(DIETHYLAMINO)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-[4-(DIETHYLAMINO)PHENYL]UREA typically involves the reaction of 3,4-dichloroaniline with 4-diethylaminophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-[4-(DIETHYLAMINO)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of urea derivatives with oxidized phenyl rings.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-[4-(DIETHYLAMINO)PHENYL]UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of dichlorophenyl and diethylaminophenyl groups may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DICHLOROPHENYL)-N’-PHENYLUREA: Lacks the diethylamino group, which may result in different chemical and biological properties.
N-PHENYL-N’-[4-(DIETHYLAMINO)PHENYL]UREA:
Uniqueness
N-(3,4-DICHLOROPHENYL)-N’-[4-(DIETHYLAMINO)PHENYL]UREA is unique due to the presence of both dichlorophenyl and diethylaminophenyl groups, which confer distinct chemical properties and potential applications. Its structural features may enhance its reactivity and specificity in various chemical and biological contexts.
Properties
Molecular Formula |
C17H19Cl2N3O |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]urea |
InChI |
InChI=1S/C17H19Cl2N3O/c1-3-22(4-2)14-8-5-12(6-9-14)20-17(23)21-13-7-10-15(18)16(19)11-13/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
InChI Key |
IKGHJZJSFNXKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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